molecular formula C10H10N2O B1437011 3-(5-Methyl-1,3-oxazol-2-yl)aniline CAS No. 1082398-99-9

3-(5-Methyl-1,3-oxazol-2-yl)aniline

Cat. No.: B1437011
CAS No.: 1082398-99-9
M. Wt: 174.2 g/mol
InChI Key: HWZOZMQGDDNQJW-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3-oxazol-2-yl)aniline is a heterocyclic aromatic compound that features an oxazole ring fused with an aniline moiety This compound is of significant interest due to its unique chemical structure, which imparts various biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3-oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-methylphenol with a suitable carboxylic acid derivative under dehydrating conditions to form the oxazole ring. This reaction often requires the use of strong acids or dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for optimizing the synthesis process and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3-(5-Methyl-1,3-oxazol-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1,3-oxazol-2-yl)aniline
  • 3-(1,3-Oxazol-5-yl)aniline
  • 4-(2-Methyl-1,3-oxazol-5-yl)aniline

Uniqueness

3-(5-Methyl-1,3-oxazol-2-yl)aniline is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with tailored biological activities .

Properties

IUPAC Name

3-(5-methyl-1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZOZMQGDDNQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082398-99-9
Record name 3-(5-methyl-1,3-oxazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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